(3R)-2-Oxopentan-3-yl formate
Description
(3R)-2-Oxopentan-3-yl formate is a chiral ester derivative characterized by a ketone group at position 2 and a formate ester moiety at position 3 of a pentane backbone. Its stereochemistry at the 3R position confers distinct reactivity and physicochemical properties.
Properties
CAS No. |
64638-69-3 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
[(3R)-2-oxopentan-3-yl] formate |
InChI |
InChI=1S/C6H10O3/c1-3-6(5(2)8)9-4-7/h4,6H,3H2,1-2H3/t6-/m1/s1 |
InChI Key |
RLEZUKKVTCMBMT-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](C(=O)C)OC=O |
Canonical SMILES |
CCC(C(=O)C)OC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-Oxopentan-3-yl formate typically involves the esterification of (3R)-2-oxopentanoic acid with formic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of (3R)-2-Oxopentan-3-yl formate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R)-2-Oxopentan-3-yl formate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The formate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (3R)-2-Oxopentanoic acid
Reduction: (3R)-2-Hydroxypentan-3-yl formate
Substitution: Various substituted formate esters depending on the nucleophile used
Scientific Research Applications
(3R)-2-Oxopentan-3-yl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving esters and ketones.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-2-Oxopentan-3-yl formate involves its interaction with specific molecular targets. The formate ester can be hydrolyzed by esterases to release formic acid and the corresponding alcohol. The ketone group can participate in redox reactions, influencing various metabolic pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, inferences can be drawn from structurally or functionally related compounds mentioned in the sources:
a. Functional Analog: 3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol
- Structure : A cyclic terpene alcohol with a cyclopentene moiety and hydroxyl group.
- Applications : Used in fragrances; regulated under IFRA standards for dermal sensitization risks .
- Comparison: Unlike (3R)-2-Oxopentan-3-yl formate, this compound lacks ester functionality and chiral centers at similar positions.
Data Table: Key Properties of (3R)-2-Oxopentan-3-yl Formate vs. Analogs
Research Findings and Limitations
- Gaps in Evidence: Neither the IFRA standards nor the patent document provide direct information on (3R)-2-Oxopentan-3-yl formate. Structural comparisons are speculative.
- Hypothetical Insights : The compound’s ester group may enhance volatility compared to alcohols like 3,3-Dimethyl-5-(...)pen-2-ol, making it a candidate for volatile fragrance carriers. Its chiral center could enable enantioselective reactions, akin to the pharmaceutical precursor .
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